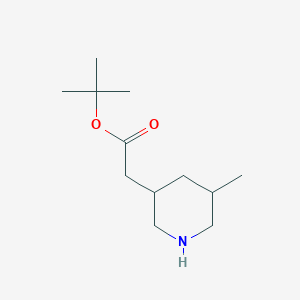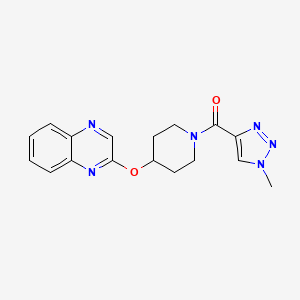
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or a product (what reactants are needed to produce it) .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often included .Mécanisme D'action
The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves the inhibition of a specific protein kinase, which is involved in various cellular processes. This inhibition leads to the disruption of these processes, which can result in the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell death in cancer cells, suppress inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone for lab experiments is its potency as a protein kinase inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during experiments.
Orientations Futures
There are several future directions for the study of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone. One direction is the development of more potent and selective protein kinase inhibitors based on this compound. Another direction is the exploration of its potential as a treatment for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves several steps. The first step is the reaction of 4-(quinoxalin-2-yloxy)piperidine with methyl isocyanate to produce the intermediate compound, (4-(quinoxalin-2-yloxy)piperidin-1-yl)(methyl)carbamate. The second step involves the reaction of this intermediate with sodium azide and copper (I) iodide to produce the final product, this compound.
Applications De Recherche Scientifique
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone has been extensively studied in scientific research. It has been shown to inhibit a specific protein kinase, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. This inhibition makes it a promising candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.
Safety and Hazards
Propriétés
IUPAC Name |
(1-methyltriazol-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-22-11-15(20-21-22)17(24)23-8-6-12(7-9-23)25-16-10-18-13-4-2-3-5-14(13)19-16/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKOIUXUTHJRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2831505.png)
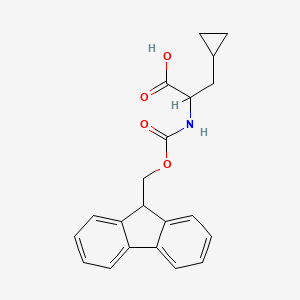
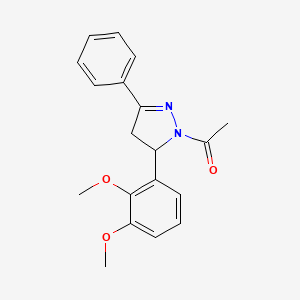
![2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane](/img/structure/B2831510.png)
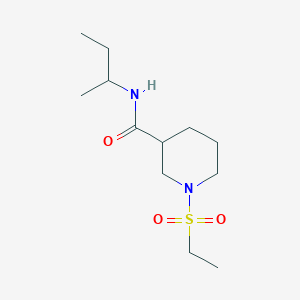
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)



![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)
![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)
